Superior Potency in Human CYP17A1 Enzyme Inhibition Compared to Abiraterone
CYP17-IN-1 (compound 9c) demonstrates superior potency in inhibiting human CYP17A1 enzyme activity compared to the clinical inhibitor abiraterone [1]. In a direct head-to-head comparison, CYP17-IN-1 inhibited human CYP17 with an IC50 of 20 nM, which is 1.5-fold more potent than the IC50 of 36 nM observed for abiraterone under the same assay conditions [1].
| Evidence Dimension | Human CYP17A1 Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | Abiraterone: 36 nM |
| Quantified Difference | 1.5-fold more potent (20 nM vs 36 nM) |
| Conditions | In vitro human CYP17 enzyme assay as described in the primary study [1]. |
Why This Matters
For experiments requiring robust CYP17A1 inhibition, CYP17-IN-1 provides a more potent tool at lower concentrations, potentially reducing off-target effects associated with higher dosing of less potent alternatives.
- [1] Wang M, Fang Y, Gu S, Chen F, Zhu Z, Sun X, Zhu J. Discovery of novel 1,2,3,4-tetrahydrobenzo[4,5]thieno[2,3-c]pyridine derivatives as potent and selective CYP17 inhibitors. Eur J Med Chem. 2017 May 26;132:157-172. View Source
